

# Molecular weight and formula of 2-Chloroanthracene

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Compound of Interest

Compound Name: 2-Chloroanthracene

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## **Technical Guide: 2-Chloroanthracene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to **2-Chloroanthracene**. Additionally, it explores its toxicological profile and potential mechanisms of action, offering valuable insights for researchers in environmental science, toxicology, and drug development.

## **Core Properties of 2-Chloroanthracene**

**2-Chloroanthracene** is a chlorinated polycyclic aromatic hydrocarbon (cPAH). Its chemical structure consists of an anthracene backbone with a single chlorine atom substituted at the second position.

## **Physicochemical Data**

The key quantitative data for **2-Chloroanthracene** are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C14H9Cl
Molecular Weight	212.67 g/mol [1]
CAS Number	17135-78-3
Appearance	White to light yellow powder or crystals
Melting Point	221-223 °C
Boiling Point	370.1 ± 11.0 °C at 760 mmHg
Density	1.3 ± 0.1 g/cm <sup>3</sup>
Solubility	Slightly soluble in Chloroform, Dichloromethane, and Ethyl Acetate
LogP	5.28

# **Experimental Protocols Synthesis of 2-Chloroanthracene**

A general method for the synthesis of polycyclic aromatic hydrocarbons can be adapted for **2-Chloroanthracene**. The following protocol is based on a palladium-catalyzed C-H activation/C-C coupling reaction.

#### Materials:

- A suitable aryl halide and a coupling partner (specific starting materials for 2chloroanthracene synthesis would be determined by the chosen retrosynthetic analysis)
- Palladium diacetate (Pd(OAc)<sub>2</sub>)
- Silver trifluoroacetate (AgTFA)
- Glycine
- Trifluoromethanesulfonic acid (TfOH)



- Acetic acid (AcOH)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO₃) aqueous solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Petroleum ether (PE)

#### Procedure:

- To a sealed tube equipped with a magnetic stir bar, add the starting aryl substrate (0.24 mmol), glycine (0.1 mmol, 7.5 mg), palladium diacetate (0.02 mmol, 4.45 mg), silver trifluoroacetate (0.24 mmol, 53.01 mg), and the coupling partner (0.2 mmol) under air.
- Add acetic acid (2 mL) as the solvent, followed by the addition of trifluoromethanesulfonic acid (0.1 mmol, 15.0 mg).
- Seal the tube and stir the reaction mixture at 100 °C for 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with dichloromethane and extract it with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to obtain the desired 2-Chloroanthracene.[1]

# Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)



GC-MS is a powerful technique for the identification and quantification of **2-Chloroanthracene** in various matrices.

#### Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris GC 240 with a TRACE 1610 GC).[2]
- A suitable capillary column for separating polycyclic aromatic hydrocarbons.

#### General Procedure:

• Sample Preparation: The sample preparation will vary depending on the matrix (e.g., soil, water, biological tissue). It may involve extraction with a suitable solvent, clean-up steps to remove interfering substances, and concentration of the extract.

#### GC Separation:

- Injector Temperature: Set to a temperature that ensures efficient volatilization of the sample without degradation.
- Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.
- Carrier Gas: Helium is commonly used as the carrier gas.

#### MS Detection:

- Ionization Mode: Electron Ionization (EI) is a standard method for generating mass spectra.
- Mass Analyzer: A quadrupole or a high-resolution mass analyzer like an Orbitrap can be used.
- Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.



- · Identification and Quantification:
  - The retention time of the peak corresponding to 2-Chloroanthracene is compared to that
    of a known standard.
  - The mass spectrum of the peak is compared to a reference library spectrum for confirmation. The NIST WebBook provides reference mass spectra for 2-Chloroanthracene.[3]
  - Quantification is typically performed by creating a calibration curve using standards of known concentrations.

## **Biological Activity and Toxicological Profile**

Chlorinated aromatic hydrocarbons, including **2-Chloroanthracene**, are known for their persistence in the environment and their potential for bioaccumulation.[4] They can elicit a range of toxic effects, including skin irritation, eye irritation, and potential carcinogenicity.

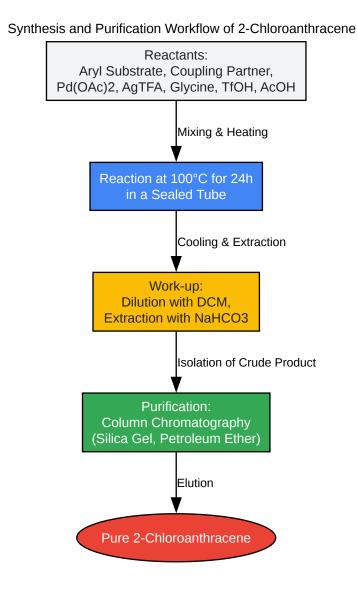
Research suggests that PAHs with bay or bay-like regions, a structural feature present in **2-Chloroanthracene**, can act as potent inhibitors of gap-junctional intercellular communication (GJIC).[5] This inhibition is considered an epigenetic event that may contribute to tumor promotion by allowing initiated cells to escape growth suppression from surrounding normal cells.[5] The same study also indicated that these GJIC-inhibitory isomers induce the phosphorylation of extracellular signal-regulated kinases (ERK 1 and 2), which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[5]

The metabolism of anthracene and related compounds in biological systems often involves cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites capable of binding to DNA and other macromolecules, a critical step in chemical carcinogenesis.

### **Visualizations**

Logical Workflow for the Synthesis and Purification of 2-Chloroanthracene



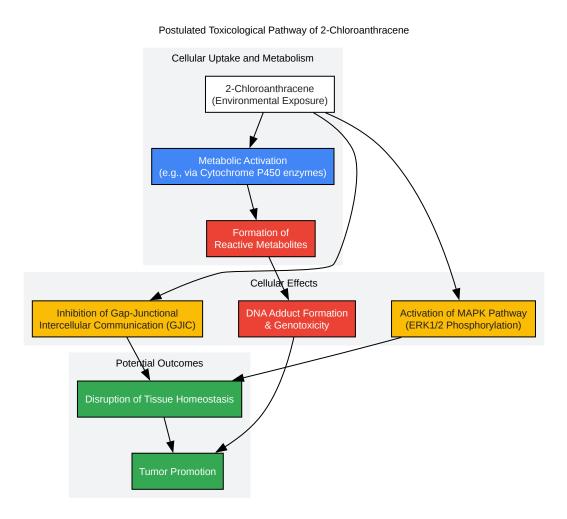


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Caption: A flowchart illustrating the key steps in the synthesis and purification of **2-Chloroanthracene**.

## Postulated Toxicological Pathway of 2-Chloroanthracene





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